molecular formula C16H17BrN2O4 B282309 methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No. B282309
M. Wt: 381.22 g/mol
InChI Key: YOYUOVZKLJJESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the indazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions that could be pursued in the study of methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. One potential avenue of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for further study. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential drug targets. Finally, future research could focus on the development of new derivatives of this compound with improved solubility and bioavailability.

Synthesis Methods

Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can be synthesized using a multistep process. The first step involves the synthesis of 3-bromoaniline, which is then reacted with 2,3-dimethoxybenzaldehyde to produce an intermediate compound. This intermediate is then subjected to a series of reactions, which ultimately yield the final product.

properties

Molecular Formula

C16H17BrN2O4

Molecular Weight

381.22 g/mol

IUPAC Name

methyl 4-(3-bromophenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C16H17BrN2O4/c1-16(22)7-10-12(14(20)19-18-10)11(13(16)15(21)23-2)8-4-3-5-9(17)6-8/h3-6,11,13,22H,7H2,1-2H3,(H2,18,19,20)

InChI Key

YOYUOVZKLJJESM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C1C(=O)OC)C3=CC(=CC=C3)Br)C(=O)NN2)O

Canonical SMILES

CC1(CC2=C(C(C1C(=O)OC)C3=CC(=CC=C3)Br)C(=O)NN2)O

Origin of Product

United States

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